molecular formula C9H10N2OS B1349329 1-(3-Acetylphenyl)-2-thiourea CAS No. 86801-04-9

1-(3-Acetylphenyl)-2-thiourea

Cat. No. B1349329
CAS RN: 86801-04-9
M. Wt: 194.26 g/mol
InChI Key: NTHCFGIAOBBZFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as isothiocyanates, has been reported. A method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate .

Scientific Research Applications

Antibacterial Activity

1-(3-Acetylphenyl)-2-thiourea derivatives have been synthesized and investigated for their antibacterial efficacy. The study by Subhashini, Amanaganti, and Shivaraj (2015) found that these compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. This indicates their potential use in developing new antibacterial agents (Subhashini, Amanaganti, & Shivaraj, 2015).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives, including those based on 1-(3-Acetylphenyl)-2-thiourea, have shown efficiency as enzyme inhibitors and sensors for detecting mercury. A study highlighted the synthesis of six unsymmetrical thiourea derivatives, demonstrating their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, as well as their ability to detect mercury ions using spectrofluorimetric techniques. One compound, in particular, showed promising IC50 values against AChE and BChE, indicating potential applications in treating diseases related to enzyme dysfunction (Rahman et al., 2021).

Crystal Structure and Plant Growth Regulation

The compound N-(4-acetylphenyl)-N’-(2-nitrobenzoyl)-thiourea has been synthesized and analyzed for its crystal structure, showing selective recognition for Hg2+ ions over other metal ions. Additionally, it has been noted for its role as a considerable plant-growth regulator, further broadening the applications of thiourea derivatives in agricultural research (Jing-Han Hu et al., 2016).

Fluorescent Chemosensors for Metal Ions

1-(3-Acetylphenyl)-2-thiourea derivatives have been developed into chemosensors for metal ions, exemplified by a study focusing on the sensitive fluorescent determination of indium (III). The derivative demonstrated high selectivity and sensitivity for In3+ ions, showcasing its utility in environmental monitoring and analytical chemistry (Minji Lee, Jae Jun Lee, & Cheal Kim, 2022).

DNA-Binding Studies and Biological Activities

Thiourea derivatives have been explored for their DNA-binding capabilities and broad biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. This extensive range of activities underscores the potential of 1-(3-Acetylphenyl)-2-thiourea derivatives in developing new therapeutic agents (Tahir et al., 2015).

properties

IUPAC Name

(3-acetylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHCFGIAOBBZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370650
Record name 3-Acetylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-2-thiourea

CAS RN

86801-04-9
Record name 3-Acetylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86801-04-9
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